An In-Depth Technical Guide to 1-Phenyl-1-octyne: Structure, Properties, and Applications
An In-Depth Technical Guide to 1-Phenyl-1-octyne: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 1-Phenyl-1-octyne, a disubstituted alkyne of significant interest in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's core chemical properties, structure, synthesis, and reactivity, offering field-proven insights into its utility and experimental handling.
Introduction and Significance
1-Phenyl-1-octyne (CAS No: 16967-02-5) is an aromatic alkyne characterized by a phenyl group and a hexyl chain attached to a carbon-carbon triple bond. This internal alkyne structure is a key building block in organic synthesis, offering a rigid scaffold and a reactive functional group that can be elaborated into a variety of other molecular architectures. Its unique electronic and structural properties make it a valuable precursor for the synthesis of complex organic molecules, polymers, and potential therapeutic agents. The interplay between the π-system of the phenyl ring and the alkyne moiety imparts specific reactivity and characteristics that are leveraged in diverse chemical transformations.
Molecular Structure and Physicochemical Properties
The fundamental structure of 1-Phenyl-1-octyne consists of a linear alkyne core bonded to a planar phenyl ring at one carbon and a flexible hexyl alkyl chain at the other. This combination of rigid and flexible components influences its molecular packing in the solid state and its conformational dynamics in solution.
Caption: 2D representation of the 1-Phenyl-1-octyne molecular structure.
The key physicochemical and computed properties of 1-Phenyl-1-octyne are summarized below. These values are critical for predicting its behavior in different solvent systems, its potential for biological activity, and for planning purification procedures.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈ | [1][2][3] |
| Molecular Weight | 186.29 g/mol | [1][2][4] |
| CAS Number | 16967-02-5 | [1][2][3] |
| Boiling Point (Predicted) | 277.8 ± 9.0 °C (550.95 K) | [4][5] |
| Density (Predicted) | 0.90 g/cm³ | [4] |
| Octanol/Water Partition Coeff. (logP) | 4.008 | [5] |
| Water Solubility (logS) | -4.68 | [5] |
| Enthalpy of Vaporization (ΔvapH°) | 51.19 kJ/mol | [5] |
Synthesis: The Sonogashira Coupling Approach
A highly efficient and widely adopted method for synthesizing internal alkynes like 1-Phenyl-1-octyne is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. The choice of this method is driven by its high functional group tolerance, mild reaction conditions, and generally high yields.
Causality of Experimental Choices:
-
Catalysts : A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is essential for the catalytic cycle's oxidative addition and reductive elimination steps. A copper(I) co-catalyst (typically CuI) is crucial for forming the copper(I) acetylide intermediate, which accelerates the transmetalation step with the palladium complex.
-
Base : A base, such as an amine (e.g., triethylamine or diisopropylamine), is required to neutralize the hydrogen halide byproduct generated during the reaction, preventing catalyst deactivation and driving the reaction to completion.
-
Solvent : Anhydrous, deoxygenated solvents are used to prevent side reactions and catalyst degradation.
Experimental Protocol: Sonogashira Coupling
Caption: Standard experimental workflow for the synthesis of 1-Phenyl-1-octyne.
Step-by-Step Methodology:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add iodobenzene (1.0 eq), copper(I) iodide (0.02 eq), and tetrakis(triphenylphosphine)palladium(0) (0.01 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Reagent Addition: Introduce anhydrous, deoxygenated triethylamine (2.0 eq) and tetrahydrofuran (THF) as the solvent via syringe. Begin stirring.
-
Alkyne Addition: Add 1-octyne (1.1 eq) dropwise to the stirring mixture.
-
Reaction: Allow the reaction to stir at room temperature. Gentle heating (40-50°C) may be applied to increase the rate if necessary. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 1-Phenyl-1-octyne.
Chemical Reactivity and Synthetic Applications
The reactivity of 1-Phenyl-1-octyne is dominated by its alkyne functional group, which serves as a linchpin for a variety of chemical transformations.
Caption: Key reaction pathways available from 1-Phenyl-1-octyne.
-
Reduction: The triple bond can be selectively reduced.
-
Complete Reduction: Catalytic hydrogenation with H₂ over palladium on carbon (Pd/C) reduces the alkyne to the corresponding alkane, 1-phenyloctane.
-
Partial Reduction (Z-Alkene): Using Lindlar's catalyst (palladium poisoned with lead), syn-addition of hydrogen occurs, yielding the (Z)-1-phenyl-1-octene.[6]
-
Partial Reduction (E-Alkene): A dissolving metal reduction, typically with sodium in liquid ammonia, results in the anti-addition of hydrogen to form (E)-1-phenyl-1-octene.[6]
-
-
Hydration: The addition of water across the triple bond, typically catalyzed by mercury(II) sulfate in aqueous sulfuric acid, leads to the formation of an enol intermediate that tautomerizes to a ketone. For an unsymmetrical internal alkyne like 1-Phenyl-1-octyne, this reaction generally produces a mixture of two regioisomeric ketones (1-phenyl-2-octanone and 2-phenyl-1-octanone).
-
Polymerization: 1-Phenyl-1-octyne and its derivatives can undergo polymerization, often catalyzed by transition metal complexes like tungsten or molybdenum chlorides.[7] The resulting polyacetylene-based polymers are conjugated systems with potential applications in materials science, such as for light-emitting diodes (LEDs) due to their electronic and photophysical properties.[7]
-
Applications in Drug Discovery: The alkyne moiety is a "privileged structure" in medicinal chemistry.[8] It can be used in bioorthogonal reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to link molecular fragments, although this reaction is more common for terminal alkynes.[9] More broadly, 1-Phenyl-1-octyne serves as a versatile scaffold for synthesizing analogs of biologically active compounds where the rigid alkyne linker can precisely orient different pharmacophores.[8][10]
Spectroscopic Characterization
The identity and purity of 1-Phenyl-1-octyne are confirmed using standard spectroscopic methods.
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons in the phenyl group (typically in the δ 7.0-7.5 ppm range). The aliphatic protons of the hexyl chain will appear as multiplets in the upfield region (δ 0.8-2.5 ppm), with the terminal methyl group appearing as a triplet around δ 0.9 ppm.
-
¹³C NMR: The spectrum will display distinct signals for the two sp-hybridized alkyne carbons (typically δ 80-90 ppm). Signals for the aromatic carbons and the six aliphatic carbons of the hexyl chain will also be present.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic, though potentially weak, absorption for the C≡C triple bond stretch around 2200-2260 cm⁻¹. Other key peaks include those for aromatic C-H stretching (~3030 cm⁻¹) and C=C stretching (~1600 and 1450 cm⁻¹), as well as aliphatic C-H stretching (~2850-2960 cm⁻¹).[2]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 186.29.[2][3] Fragmentation patterns will correspond to the loss of alkyl fragments from the hexyl chain and cleavage at the benzylic position.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Keep away from heat, sparks, open flames, and other ignition sources.[11][12] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from oxidizing agents.
This guide serves as a foundational resource for understanding the chemical properties and synthetic utility of 1-Phenyl-1-octyne. The protocols and insights provided are intended to support further research and application of this versatile chemical building block.
References
-
NIST. (n.d.). 1-Phenyl-1-octyne. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 1-Phenyl-1-octyne. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). CN103819323B - A kind of 1-phenyl-1-acetone synthetic method.
-
Cheméo. (n.d.). Chemical Properties of 1-Phenyl-1-octyne (CAS 16967-02-5). Retrieved from [Link]
-
Stenutz. (n.d.). (E)-1-phenyl-1-octene. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Synthetic route to 1-phenyl-1-octynes. Retrieved from [Link]
-
ACS Publications. (2026). Selective Chemical Looping Combustion of Terminal Alkynes in Mixtures with Alkenes. Retrieved from [Link]
-
PubMed. (n.d.). Recent applications of click chemistry in drug discovery. Retrieved from [Link]
-
ScienceOpen. (2022). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives against Nonalcoholic Fatty Liver Disease. Retrieved from [Link]
-
CUNY Academic Works. (2021). QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOUNDS. Retrieved from [Link]
-
NIH. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from [Link]
-
YouTube. (2023). Synthesis of 1-Phenylacetone from Ethylbenzene. Retrieved from [Link]
-
NIH. (n.d.). Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-Octene. Retrieved from [Link]
-
ResearchGate. (2010). A Computational Study of the Absorption Spectra of 1-Substituted Phenyl-3,5-Diphenylformazans. Retrieved from [Link]
-
NIH. (n.d.). Successful Drug Development Despite Adverse Preclinical Findings Part 1: Processes to Address Issues and Most Important Findings. Retrieved from [Link]
-
N/A. (n.d.). PRACTICE EXERCISE – ORGANIC CHEMISTRY I Alkynes Synthesis and Reactions. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis of 1-Phenylacetone from Ethylbenzene. Retrieved from [Link]
-
YouTube. (2020). Ketone Reactions with phenyl acetone. Retrieved from [Link]
-
YouTube. (2022). Quick Organic Chemistry 1 Reactions Review - Alkene Alkyne Radical Substitution Elimination. Retrieved from [Link]
-
YouTube. (2025). Enantioselective synthesis of (R)- & (S)-1-phenylethan-1-amine from acetophenone. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 1-Phenyl-1-octyne [webbook.nist.gov]
- 3. 1-Phenyl-1-octyne [webbook.nist.gov]
- 4. 1-PHENYL-1-OCTYNE | 16967-02-5 [chemicalbook.com]
- 5. 1-Phenyl-1-octyne (CAS 16967-02-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. chemos.de [chemos.de]
